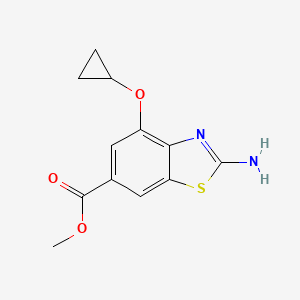
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is a complex organic compound with a unique structure that combines a benzothiazole ring with an amino group, a cyclopropyloxy group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the amino group and the cyclopropyloxy group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate involves its interaction with specific molecular targets. The amino group and benzothiazole ring play crucial roles in binding to biological targets, potentially inhibiting enzymes or interacting with receptors. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the cyclopropyloxy and ester groups.
Methyl 2-amino-4-(methoxy)-6-benzothiazolecarboxylate: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
Uniqueness
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
methyl 2-amino-4-cyclopropyloxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-16-11(15)6-4-8(17-7-2-3-7)10-9(5-6)18-12(13)14-10/h4-5,7H,2-3H2,1H3,(H2,13,14) |
Clé InChI |
NQQWIYTXQXWVQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)OC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















